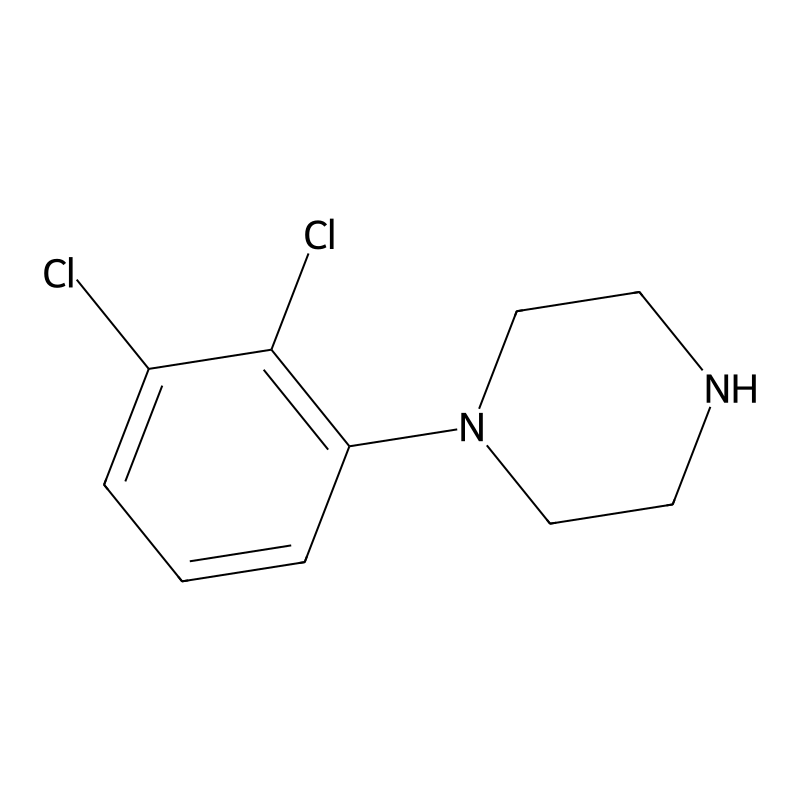1-(2,3-Dichlorophenyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis Precursor:
DCPP is a well-established precursor in the synthesis of the antipsychotic medication aripiprazole. Aripiprazole belongs to a class of drugs known as atypical antipsychotics, and it's used to treat schizophrenia and bipolar disorder. Studies have shown that DCPP undergoes metabolic transformation in the human body to form aripiprazole, highlighting its role as a key intermediate in the drug's production. [Source: National Institutes of Health. "Aripiprazole." ]
Potential Dopamine Receptor Activity:
While the precise pharmacological effects of DCPP remain unclear, research suggests it might possess some dopamine receptor activity. Studies have demonstrated that DCPP acts as a partial agonist at the dopamine D2 and D3 receptors. Dopamine receptors play a crucial role in various neuropsychological functions, including movement, reward, and motivation. The partial agonist activity of DCPP at these receptors could potentially contribute to its pharmacological profile, although further research is necessary to fully understand its specific effects. [Source: "2,3-Dichlorophenylpiperazine - Wikipedia." ]
1-(2,3-Dichlorophenyl)piperazine is a chemical compound with the molecular formula . It is primarily recognized as a hydrochloride salt, specifically 1-(2,3-Dichlorophenyl)piperazine hydrochloride, which is used as an intermediate in the synthesis of various pharmaceuticals, including atypical antipsychotics like aripiprazole. The compound features a piperazine ring substituted with a dichlorophenyl group, which contributes to its unique chemical properties and biological activities.
- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
- Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride.
- Substitution: The chlorine atoms on the phenyl ring can be replaced through nucleophilic substitution reactions with amines or thiols .
These reactions are typically conducted in organic solvents like dichloromethane or ethanol under varying temperatures, ranging from room temperature to reflux conditions.
The biological activity of 1-(2,3-Dichlorophenyl)piperazine is primarily linked to its interaction with neurotransmitter receptors. It acts as a partial agonist for dopamine D2 and D3 receptors, which is significant for its potential therapeutic effects in treating psychiatric disorders. Its pharmacological profile suggests it may modulate dopaminergic activity, making it relevant in the context of antipsychotic drug development.
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. Key steps include:
- Reagents: 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.
- Conditions: The reaction is usually performed at elevated temperatures (120-220°C) to facilitate cyclization.
- Purification: After the reaction, the mixture undergoes extraction and purification processes to yield the final product .
1-(2,3-Dichlorophenyl)piperazine has several applications:
- Pharmaceutical Industry: It serves as an essential intermediate in synthesizing aripiprazole and other related compounds used to treat schizophrenia and bipolar disorder.
- Chemical Research: The compound is utilized in various organic synthesis processes, contributing to the development of new drugs and chemical products.
- Biological Studies: Its interaction with neurotransmitter receptors makes it valuable for research in pharmacology and neuroscience.
Research indicates that 1-(2,3-Dichlorophenyl)piperazine interacts significantly with neurotransmitter systems. Its role as a partial agonist at dopamine receptors suggests potential applications in managing conditions associated with dopaminergic dysregulation, such as schizophrenia. Studies have highlighted its ability to modulate receptor activity without fully activating them, which may reduce side effects compared to full agonists.
Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)piperazine. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorine at para position | Different receptor interaction profile |
| 1-(3-Chlorophenyl)piperazine | Chlorine at meta position | Varying pharmacological effects |
| 1-Phenylpiperazine | No chlorine substituents | Simpler structure; serves as a baseline comparison |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group instead of chlorine | Different electronic properties affecting reactivity |
The uniqueness of 1-(2,3-Dichlorophenyl)piperazine lies in its specific dichloro substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








